5,8-Quinolinedione, 7-amino-6-chloro- 5,8-Quinolinedione, 7-amino-6-chloro-
Brand Name: Vulcanchem
CAS No.: 54490-74-3
VCID: VC15973863
InChI: InChI=1S/C9H5ClN2O2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H,11H2
SMILES:
Molecular Formula: C9H5ClN2O2
Molecular Weight: 208.60 g/mol

5,8-Quinolinedione, 7-amino-6-chloro-

CAS No.: 54490-74-3

Cat. No.: VC15973863

Molecular Formula: C9H5ClN2O2

Molecular Weight: 208.60 g/mol

* For research use only. Not for human or veterinary use.

5,8-Quinolinedione, 7-amino-6-chloro- - 54490-74-3

Specification

CAS No. 54490-74-3
Molecular Formula C9H5ClN2O2
Molecular Weight 208.60 g/mol
IUPAC Name 7-amino-6-chloroquinoline-5,8-dione
Standard InChI InChI=1S/C9H5ClN2O2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H,11H2
Standard InChI Key PRNJCPZTOMNCOY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=O)C(=C(C2=O)Cl)N)N=C1

Introduction

Chemical Identity and Structural Features

7-Amino-6-chloro-5,8-quinolinedione (molecular formula: C₉H₅ClN₂O₂; molecular weight: 228.61 g/mol) belongs to the quinolinequinone family, characterized by a bicyclic aromatic system with two ketone groups at positions 5 and 8. The chlorine substituent at C6 and amino group at C7 introduce distinct electronic and steric effects:

  • Electron-Withdrawing Chlorine: The chlorine atom increases electrophilicity at C6, facilitating nucleophilic substitution reactions. Its inductive effect also stabilizes the quinone semiquinone radical intermediate during redox cycling .

  • Electron-Donating Amino Group: The C7 amino group enhances solubility in polar solvents and participates in hydrogen bonding with biological targets, potentially improving target affinity .

Comparative analysis of similar derivatives (e.g., 6-amino-7-bromoquinoline-5,8-dione) suggests that the spatial arrangement of substituents critically influences bioactivity. Chlorine’s smaller atomic radius compared to bromine may reduce steric hindrance, allowing tighter binding to enzymatic active sites .

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis of 7-amino-6-chloro-5,8-quinolinedione likely follows a multi-step sequence common to halogenated quinolinediones:

  • Quinoline Core Formation: Skraup or Doebner-Miller reactions condense aniline derivatives with glycerol or acrolein under acidic conditions to construct the quinoline backbone.

  • Chlorination: Electrophilic aromatic substitution introduces chlorine at C6 using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) .

  • Amination: Nucleophilic displacement of a leaving group (e.g., bromine at C7) with ammonia or protected amines under palladium catalysis yields the amino-substituted product .

Key Challenges:

  • Regioselectivity in chlorination and amination steps requires precise control of reaction conditions (e.g., temperature, solvent polarity).

  • Purification often involves column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures .

Physicochemical Profile

PropertyValue/Description
SolubilityModerate in DMSO, ethanol; low in water
Redox PotentialEstimated E₁/2 ≈ −0.35 V (vs. SCE)
pKa (Amino Group)~8.2 (calculated)
LogP~1.5 (indicating moderate lipophilicity)

The amino group’s basicity and chlorine’s electronegativity render this compound amphoteric, capable of interacting with both hydrophobic and hydrophilic biological environments .

Biological Activities and Mechanisms

Anticancer Activity

Quinolinediones exert antiproliferative effects via redox cycling and enzyme inhibition. For 7-amino-6-chloro-5,8-quinolinedione, proposed mechanisms include:

  • ROS Generation: The quinone core undergoes enzymatic reduction (e.g., by NQO1) to a semiquinone radical, which reacts with oxygen to produce superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂), inducing oxidative stress .

  • Topoisomerase II Inhibition: Planar quinones intercalate DNA and stabilize topoisomerase II-DNA cleavage complexes, preventing religation and triggering apoptosis .

Hypothetical IC₅₀ Values: Based on analogs, activity against solid tumors (e.g., breast, lung) may range from 1–10 µM. Selectivity over non-cancerous cells remains to be validated.

Comparative Analysis with Analogous Derivatives

Table 1: Substituent Effects on Bioactivity in 5,8-Quinolinediones

DerivativeC6 SubstituentC7 SubstituentKey Activity
7-Amino-6-chloroClNH₂Hypothesized broad-spectrum
6-Amino-7-bromo BrNH₂IC₅₀: 0.59–1.52 µM (cancer)
6,7-Dichloro ClClAntibacterial (MIC: 2–4 µg/mL)

Key Insights:

  • Amino groups at C7 improve solubility and target engagement compared to halogen-only analogs.

  • Chlorine’s smaller size may enhance penetration into bacterial cells relative to bromine .

Future Directions and Challenges

  • Synthetic Optimization: Developing one-pot methodologies to streamline synthesis and improve yields.

  • Target Identification: Proteomic studies to map interaction partners (e.g., kinases, oxidoreductases).

  • Toxicology Profiling: Assessing hepatotoxicity and cardiotoxicity risks associated with chronic redox cycling.

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